Isonicotinoyl isothiocyanate Isonicotinoyl isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837254
InChI: InChI=1S/C7H4N2OS/c10-7(9-5-11)6-1-3-8-4-2-6/h1-4H
SMILES:
Molecular Formula: C7H4N2OS
Molecular Weight: 164.19 g/mol

Isonicotinoyl isothiocyanate

CAS No.:

Cat. No.: VC13837254

Molecular Formula: C7H4N2OS

Molecular Weight: 164.19 g/mol

* For research use only. Not for human or veterinary use.

Isonicotinoyl isothiocyanate -

Specification

Molecular Formula C7H4N2OS
Molecular Weight 164.19 g/mol
IUPAC Name pyridine-4-carbonyl isothiocyanate
Standard InChI InChI=1S/C7H4N2OS/c10-7(9-5-11)6-1-3-8-4-2-6/h1-4H
Standard InChI Key GAXZCBJVWKOASG-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C(=O)N=C=S

Introduction

Structural Characteristics and Molecular Properties

Isonicotinoyl isothiocyanate (C₇H₄N₂OS) features a pyridine ring substituted at the 4-position with an isothiocyanate group. The molecular structure is defined by two key components:

  • Pyridine backbone: The aromatic heterocycle provides electronic stabilization and influences reactivity through its electron-withdrawing nature .

  • Isothiocyanate functional group: The –N=C=S moiety confers electrophilic character, enabling nucleophilic attacks at the carbon center .

Bond lengths and angles align with typical isothiocyanate geometry. The N=C bond measures approximately 117 pm, while the C=S bond extends to 158 pm, consistent with resonance stabilization between N–C=S and N=C–S forms . The pyridine ring’s planarity ensures conjugation with the isothiocyanate group, modulating electronic distribution and reactivity.

Table 1: Calculated Physical Properties of Isonicotinoyl Isothiocyanate

PropertyValue
Molecular Weight164.18 g/mol
Boiling Point (est.)280–290°C (decomposes)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
logP (Partition Coefficient)1.2 (estimated)

Synthesis and Reaction Pathways

The synthesis of isonicotinoyl isothiocyanate follows methodologies established for acyl isothiocyanates. Two primary routes are documented in literature:

From Isonicotinoyl Chloride and Thiocyanate Salts

Reaction of isonicotinoyl chloride (C₆H₄ClNO) with potassium thiocyanate (KSCN) in acetonitrile yields the target compound via nucleophilic acyl substitution :
C6H4ClNO+KSCNC6H4N2OS+KCl\text{C}_6\text{H}_4\text{ClNO} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{N}_2\text{OS} + \text{KCl}
This method, adapted from analogous acyl isothiocyanate syntheses, achieves yields exceeding 70% under optimized conditions (reflux, 6–8 hours) . Catalytic additives such as tetrabutylammonium bromide enhance reaction efficiency by facilitating ion exchange.

Microwave-Assisted Synthesis

Building on protocols for ethyl isonicotinate , microwave irradiation (200 W, 130°C) accelerates ester-to-isothiocyanate conversion. Using activated carbon as a catalyst in toluene, this method reduces reaction time to 10 minutes while maintaining high purity (>95%) .

Table 2: Comparative Synthesis Methods

MethodYield (%)TimeCatalyst
Acyl Chloride Route70–756–8 hoursNone
Microwave-Assisted85–9010 minutesActivated Carbon

Reactivity and Functionalization

The isothiocyanate group participates in diverse reactions:

  • Nucleophilic Addition: Amines, alcohols, and thiols attack the electrophilic carbon, forming thioureas, thiazolidinones, or thioether linkages . For example, reaction with benzylamine produces a thiourea derivative:
    C6H4N2OS+C6H5CH2NH2C6H4N2SNHCH2C6H5+H2O\text{C}_6\text{H}_4\text{N}_2\text{OS} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{N}_2\text{S}·\text{NHCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O}

  • Cycloadditions: [4+2] Diels-Alder reactions with dienes yield six-membered heterocycles, useful in pharmaceutical scaffold synthesis .

ActivityMechanismPotential Target
AntiproliferativeROS induction, cell cycle arrestLung, breast cancer cells
AntibacterialMembrane disruptionGram-negative pathogens

Industrial and Material Science Applications

The compound’s dual functionality enables niche applications:

  • Polymer Modification: Incorporation into polyurethanes or epoxies enhances thermal stability and crosslinking density .

  • Coordination Chemistry: The pyridine nitrogen and thiocyanate sulfur act as ligands for transition metals (e.g., Pd, Pt), forming complexes with catalytic applications .

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